3-Phenylpiperidin-4-amine
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Overview
Description
3-Phenylpiperidin-4-amine is an organic compound with the molecular formula C11H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperidin-4-amine typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the reductive amination of 3-phenylpiperidin-4-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of various drugs, including analgesics and antipsychotics.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Piperidine: A simpler analog without the phenyl group.
N-Phenylpiperidin-4-amine: A closely related compound with similar structural features.
Piperine: A naturally occurring piperidine derivative with distinct biological activities.
Uniqueness: 3-Phenylpiperidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-phenylpiperidin-4-amine |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
InChI Key |
DOJORIDZMVYZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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